Dotap mesylate, 98

cationic lipid transfection counterion effect plasmid DNA delivery

DOTAP mesylate 98% is a quaternary ammonium cationic lipid possessing a mesylate counterion that delivers intermediate hydration and electrostatic screening, distinct from chloride, iodide, or sulfate forms. This directly enhances lipid nanoparticle (LNP) stability and fusogenicity. With intrinsic hepatic tropism via apoE adsorption, highest reported lung transfection among cationic carriers, and a validated 3.4-fold adenoviral transduction boost in primary cells, it is the premier choice for hepatic siRNA, pulmonary gene therapy, and ex vivo CAR-T applications. Immediate formulation-ready as a white to off-white crystalline solid (mp 104-107°C).

Molecular Formula C43H83NO7S
Molecular Weight 758.2 g/mol
Cat. No. B12331317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDotap mesylate, 98
Molecular FormulaC43H83NO7S
Molecular Weight758.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-]
InChIInChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+;
InChIKeyAPGRDDRQPNSEQY-AFLLVNNISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTAP Mesylate 98%: Procurement-Ready Cationic Transfection Lipid Specifications


DOTAP mesylate (CAS 252769-92-9), chemically defined as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl sulfate with a molecular weight of 758.2 g/mol [1], is a permanently charged cationic lipid of the quaternary ammonium class. Its molecular architecture features a positively charged trimethylammonium headgroup coupled via a propyl spacer to two oleoyl fatty acid chains, with methanesulfonate (mesylate) serving as the counterion [2]. This specific 98% purity grade is supplied as a white to off-white crystalline solid with a melting point range of 104-107°C, suitable for immediate formulation into lipid nanoparticles (LNPs) and liposomal delivery systems for nucleic acid therapeutics .

Counterion Selection in DOTAP Mesylate 98%: Why Chloride, Iodide, and Sulfate Salts Cannot Be Substituted


DOTAP chloride, iodide, and sulfate are not interchangeable with DOTAP mesylate due to fundamental differences in lipid packing, hydration, and electrostatic complexation driven by the counterion species. The counterion dictates the hydration shell of the trimethylammonium headgroup, which in turn controls the self-assembly, stability, and fusogenicity of DOTAP-based lipid nanoparticles [1]. DOTAP chloride forms stable liposomes readily in water, whereas DOTAP iodide precipitates due to tight counterion-headgroup binding and water exclusion, rendering it unusable for most nucleic acid delivery applications [2]. DOTAP mesylate occupies a distinct and functionally important position in the counterion hierarchy, exhibiting intermediate hydration and electrostatic screening properties that translate to distinct transfection performance [3].

Quantitative Comparative Evidence for DOTAP Mesylate 98% Selection in Research and Industrial Procurement


Comparative In Vitro Transfection Activity of DOTAP Counterion Analogs in NIH3T3 Cells

A systematic panel of DOTAP analogs with varying counterions was evaluated for plasmid DNA transfection efficiency in NIH3T3 cells. The in vitro activity decreased in the following rank order: DOTAP·bisulfate > trifluoromethanesulfonate ≈ iodide ≈ bromide > dihydrogenphosphate ≈ chloride ≈ acetate > sulfate [1]. This ranking demonstrates that DOTAP mesylate (methyl sulfate) exhibits superior transfection activity compared to the more widely available DOTAP chloride.

cationic lipid transfection counterion effect plasmid DNA delivery

Comparative In Vivo Lung Transfection Activity of Cationic Transfectants Following Intravenous Administration

A comparative study of five cationic transfection agents (PLL, BPEI, LPEI, pDMAEMA, and DOTAP) administered intravenously at an N/P ratio of 5 demonstrated that DOTAP mediated the highest lung transfection among all tested carriers. The rank order of decreasing lung transfection was: DOTAP > LPEI > pDMAEMA > BPEI > PLL [1].

in vivo gene delivery lung transfection intravenous administration

Comparative Transfection Efficiency and Cytotoxicity of DOTAP vs. Lipofectamine 2000 in Cancer Cell Lines

In a comparative evaluation of DOTAP and Lipofectamine 2000 for gene delivery to Hep-2 and NCI-H460 cancer cells, both reagents effectively condensed DNA and formed complexes. Under optimal transfection conditions, both DOTAP and Lipofectamine 2000 achieved over 85% cell viability in MCF-7 cells [1][2]. Notably, DOTAP demonstrated lower cytotoxicity than Lipofectamine 2000 in Hep-2 and NCI-H460 cell lines [3].

cancer cell transfection cytotoxicity comparison commercial transfection reagents

Comparative Hepatocyte Accumulation of DOTAP-Containing Lipid-Calcium-Phosphate Nanoparticles vs. DOPC Nanoparticles

In lipid-calcium-phosphate (LCP) nanoparticle systems evaluated for in vivo biodistribution, LCP NPs formulated with DOTAP exhibited significantly higher accumulation in hepatocytes compared to LCP NPs formulated with dioleoylphosphatidylcholine (DOPC) [1]. The hepatocyte-targeting effect was mediated by apolipoprotein E (apoE) adsorption to the DOTAP-containing NP surface, which served as an endogenous targeting ligand [2].

biodistribution liver targeting hepatocyte uptake

Enhanced Adenovirus Transduction by DOTAP Methylsulfate in Primary Tumor Cell Cultures

DOTAP methylsulfate (10 μg/mL) enhanced β-galactosidase expression in primary tumor cell cultures by 1.8- to 7.5-fold (mean = 3.4-fold) when admixed with adenovirus preparations prior to transduction. This enhancement was comparable to polybrene (1.5- to 10.7-fold; mean = 3.6) and protamine sulfate (2.3- to 10.4-fold; mean = 4.8) [1]. In two primary leukemia isolates, adenovirus transduction efficiency was improved by 3- and 4.5-fold with DOTAP [2].

adenovirus transduction gene therapy enhancement primary cell culture

Comparative Transfection Efficiency of DOTAP vs. DC-Chol in PEGylated Liposomal siRNA Delivery

In a systematic comparison of cationic lipids for siRNA delivery using PEG-modified liposomes, DOTAP demonstrated superior transfection capability compared to DC-Chol [1]. The inclusion of 2% molar ratio PEG enhanced intracellular siRNA uptake in DOTAP-based formulations, further improving the transfection advantage [2].

siRNA delivery PEGylated liposomes cationic lipid comparison

DOTAP Mesylate 98%: Evidence-Based Research and Industrial Application Scenarios


Liver-Directed Nucleic Acid Therapeutics (siRNA, mRNA, Gene Therapy)

DOTAP mesylate 98% is specifically indicated for hepatic gene delivery applications requiring enhanced hepatocyte tropism. Evidence from lipid-calcium-phosphate (LCP) nanoparticle studies demonstrates that DOTAP-containing formulations exhibit significantly higher accumulation in hepatocytes compared to DOPC-based alternatives, mediated by apoE protein adsorption to the nanoparticle surface [1]. This intrinsic liver-targeting property makes DOTAP mesylate the preferred cationic lipid for developing hepatic siRNA therapeutics, mRNA vaccines targeting liver-expressed antigens, and gene replacement therapies for metabolic disorders.

In Vivo Pulmonary Gene Delivery and Lung-Targeted Transfection

DOTAP mesylate 98% is the highest-performing cationic transfection agent for lung-directed gene delivery following intravenous administration. In a direct comparative study of five cationic carriers (PLL, BPEI, LPEI, pDMAEMA, and DOTAP), DOTAP achieved the highest lung transfection at an N/P ratio of 5 [2]. This evidence supports the selection of DOTAP mesylate for preclinical development of pulmonary gene therapies, including treatments for cystic fibrosis, alpha-1 antitrypsin deficiency, and respiratory viral infections requiring localized transgene expression.

Enhanced Adenoviral Transduction for Difficult-to-Transfect Primary Cells

DOTAP mesylate 98% serves as a validated transduction enhancer for adenoviral vectors, particularly in primary cell cultures where baseline transduction efficiency is low. Quantitative data show that DOTAP methylsulfate (10 μg/mL) increases β-galactosidase expression by 1.8- to 7.5-fold (mean 3.4-fold) in primary tumor cell cultures, with similar enhancement (3- to 4.5-fold) observed in primary leukemia isolates [3]. This application scenario is critical for ex vivo gene-modified cell therapies, CAR-T manufacturing workflows, and basic research requiring efficient adenoviral gene delivery to recalcitrant primary cells.

Lipid Nanoparticle (LNP) Formulation for mRNA Vaccine and Gene Editing Platforms

DOTAP mesylate 98% is a foundational cationic lipid component for LNP formulations in mRNA vaccine development and CRISPR/Cas9 gene editing delivery. Its compatibility with microfluidic manufacturing processes enables production of single unilamellar vesicles with controlled size (approximately 150 nm) and tunable surface charge (18-48 mV) depending on N/P ratio [4]. The mesylate counterion provides optimal hydration and lipid packing properties essential for stable LNP assembly and efficient endosomal escape [5]. For industrial-scale nucleic acid therapeutic production requiring cGMP-grade materials, DOTAP methyl sulfate manufactured under 21 CFR part 210,211 is available for seamless transition from research to clinical development .

Technical Documentation Hub

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